3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound classified under the pyrimidine family. This compound features a benzyl group at position 3, a methylthio group at position 2, and a keto group at position 4. Its molecular formula is , and it has a molecular weight of 232.30 g/mol. The compound is recognized for its potential biological activities, including antibacterial properties, making it a subject of interest in medicinal chemistry and pharmacology .
The synthesis of 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors. One common synthetic route is the reaction between benzylamine and methylthiourea in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction usually requires heating and can be performed in solvents like ethanol or methanol to facilitate the cyclization process into the pyrimidine ring .
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality products. The reaction conditions are carefully controlled to achieve the desired product efficiently .
The molecular structure of 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one can be represented by its canonical SMILES notation: CSC1=NC=CC(=O)N1CC2=CC=CC=C2
. The InChI key for this compound is OMVOOSFKQBHZKD-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
Property | Value |
---|---|
CAS Number | 81560-08-9 |
Molecular Formula | C12H12N2OS |
Molecular Weight | 232.30 g/mol |
IUPAC Name | 3-benzyl-2-methylsulfanylpyrimidin-4-one |
InChI Key | OMVOOSFKQBHZKD-UHFFFAOYSA-N |
3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions:
In practical applications, these reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with specific functionalities.
The mechanism of action for 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific biological targets, particularly enzymes. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This interaction can lead to various therapeutic effects, including antimicrobial and anticancer activities, depending on the target enzymes involved .
The physical properties of 3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one include:
Chemical properties include:
3-Benzyl-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: